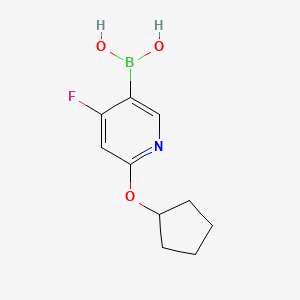
(6-(Cyclopentyloxy)-4-fluoropyridin-3-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-(Cyclopentyloxy)-4-fluoropyridin-3-yl)boronic acid is an organoboron compound that has garnered interest in various fields of scientific research due to its unique chemical properties This compound is characterized by the presence of a boronic acid group attached to a pyridine ring substituted with a cyclopentyloxy and a fluorine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-(Cyclopentyloxy)-4-fluoropyridin-3-yl)boronic acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the cyclopentyloxy and fluorine substituents.
Introduction of the Boronic Acid Group: The boronic acid group is introduced via a borylation reaction, often using a palladium-catalyzed Suzuki-Miyaura coupling reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of efficient purification techniques to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
(6-(Cyclopentyloxy)-4-fluoropyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid group reacts with aryl halides to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Substitution: The fluorine and cyclopentyloxy groups on the pyridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used for oxidation reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Esters: Formed through oxidation of the boronic acid group.
科学研究应用
Chemistry
(6-(Cyclopentyloxy)-4-fluoropyridin-3-yl)boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling. This makes it valuable in the synthesis of complex organic molecules and pharmaceuticals .
Biology and Medicine
In medicinal chemistry, this compound is used as a building block for the synthesis of biologically active molecules. Its ability to form stable carbon-boron bonds makes it useful in the development of boron-containing drugs and diagnostic agents .
Industry
In the materials science industry, this compound is used in the synthesis of polymers and advanced materials with unique properties, such as enhanced thermal stability and conductivity .
作用机制
The mechanism of action of (6-(Cyclopentyloxy)-4-fluoropyridin-3-yl)boronic acid primarily involves its ability to participate in Suzuki-Miyaura coupling reactions. The boronic acid group acts as a nucleophile, transferring its organic group to a palladium catalyst, which then couples with an aryl halide to form a new carbon-carbon bond . This mechanism is facilitated by the presence of the palladium catalyst and a base, which helps to activate the boronic acid group .
相似化合物的比较
Similar Compounds
Phenylboronic Acid: Another boronic acid compound commonly used in Suzuki-Miyaura coupling.
4-Fluorophenylboronic Acid: Similar in structure but lacks the cyclopentyloxy group.
Cyclopentylboronic Acid: Similar in structure but lacks the fluoropyridine ring.
Uniqueness
The presence of both the cyclopentyloxy and fluorine groups on the pyridine ring enhances its stability and reactivity in various chemical reactions, making it a valuable compound in synthetic chemistry .
属性
分子式 |
C10H13BFNO3 |
|---|---|
分子量 |
225.03 g/mol |
IUPAC 名称 |
(6-cyclopentyloxy-4-fluoropyridin-3-yl)boronic acid |
InChI |
InChI=1S/C10H13BFNO3/c12-9-5-10(13-6-8(9)11(14)15)16-7-3-1-2-4-7/h5-7,14-15H,1-4H2 |
InChI 键 |
IHQYNRSRORERRQ-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CN=C(C=C1F)OC2CCCC2)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![L-Glutamamide, N-(tricyclo[3.3.1.13,7]dec-1-ylacetyl)-L-phenylalanyl-L-arginyl-L-seryl-L-valyl-(9CI)](/img/structure/B14090843.png)
![5-(4-fluorobenzyl)-3-(2-hydroxy-3,5-dimethylphenyl)-4-(3-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14090849.png)
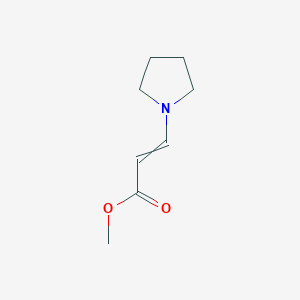
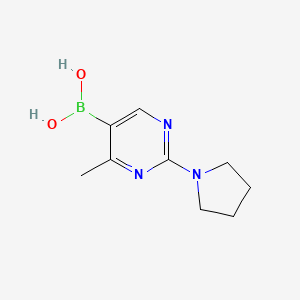
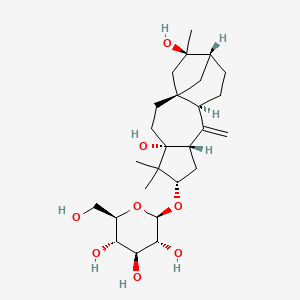
![1-(4-Chlorophenyl)-2-[2-(3,4-dimethoxyphenyl)ethyl]-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090865.png)

![6-Methoxy-2-[3-(morpholin-4-yl)propyl]-1-[3-(propan-2-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090886.png)
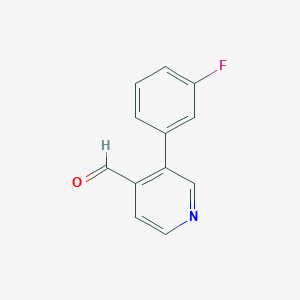
![1-Hydroxy-4-(trifluoromethyl)-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid](/img/structure/B14090892.png)
![3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4-(4-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14090899.png)
![[3-Methyl-5-(1,3,3-trimethylaziridin-2-yl)pent-2-enyl] acetate](/img/structure/B14090907.png)
![3-(3,4-dimethoxyphenyl)-9-(2-fluorophenyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B14090909.png)
![Methyl 4-[9-(5-methyl-1,2-oxazol-3-yl)-7,10-dioxo-7,8,9,10-tetrahydrobenzo[7,8]chromeno[2,3-c]pyrrol-8-yl]benzoate](/img/structure/B14090915.png)
